molecular formula C12H17NO2 B12124145 Ethyl 2-((3,5-dimethylphenyl)amino)acetate

Ethyl 2-((3,5-dimethylphenyl)amino)acetate

Cat. No.: B12124145
M. Wt: 207.27 g/mol
InChI Key: MPGZFLDWSUVSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((3,5-dimethylphenyl)amino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-((3,5-dimethylphenyl)amino)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3,5-dimethylphenyl)amino)acetate typically involves the reaction of 3,5-dimethylaniline with ethyl chloroacetate in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3,5-dimethylphenyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Ethyl 2-((3,5-dimethylphenyl)amino)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-((3,5-dimethylphenyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Ethyl 2-((3,5-dimethylphenyl)amino)acetate can be compared with other similar compounds, such as:

    Ethyl 2-((3,5-dimethylphenyl)amino)propanoate: Similar structure but with a propanoate group instead of an acetate group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-((4-methylphenyl)amino)acetate: Similar structure but with a different substitution pattern on the phenyl ring.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their molecular structure.

Biological Activity

Ethyl 2-((3,5-dimethylphenyl)amino)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with an appropriate amine under specific conditions. The general reaction can be outlined as follows:

  • Starting Materials :
    • Ethyl acetate
    • 3,5-dimethylphenylamine
  • Reaction Conditions :
    • The reaction is generally conducted in an organic solvent with appropriate catalysts or reagents to facilitate the formation of the ester.
  • Yield and Purification :
    • The product is purified using recrystallization or chromatography techniques to achieve the desired purity for biological testing.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi.

  • Case Study : A study focusing on derivatives of the 2,5-dimethylphenyl scaffold demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties due to its structural analogies .

Cytotoxicity

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. This compound was subjected to cytotoxicity testing against various cancer cell lines.

  • Findings : Preliminary results indicate that this compound exhibits moderate cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values reflecting significant anti-proliferative effects .
Cell LineIC50 (µM)Reference
MCF-720.1
HCT-11618.76

The mechanism by which this compound exerts its biological effects may involve interference with cellular processes such as apoptosis and cell cycle regulation.

  • Research Insight : Compounds with similar structures have been shown to induce reactive oxygen species (ROS), leading to oxidative stress in cancer cells, which may contribute to their cytotoxic effects .

Antioxidant Activity

In addition to its antimicrobial and cytotoxic properties, this compound has been assessed for antioxidant activity.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(3,5-dimethylanilino)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)8-13-11-6-9(2)5-10(3)7-11/h5-7,13H,4,8H2,1-3H3

InChI Key

MPGZFLDWSUVSHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=CC(=CC(=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.